Home > Products > Screening Compounds P70441 > Apomorphine hydrochloride
Apomorphine hydrochloride - 314-19-2

Apomorphine hydrochloride

Catalog Number: EVT-254149
CAS Number: 314-19-2
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apomorphine hydrochloride is a derivative of morphine, synthesized through a structural rearrangement reaction. [, ] Although derived from morphine, it possesses minimal narcotic activity. Instead, it functions as a non-ergoline dopamine agonist with a high affinity for dopamine D2, D3, D4, and D5 receptors. [, ] This selectivity for dopamine receptors makes it a valuable tool in scientific research, particularly in studying the dopaminergic system and related neurological pathways. [, , ]



Dibutyryl apomorphine (ZK 48 241)

Relevance: Dibutyryl apomorphine is structurally similar to Apomorphine hydrochloride and acts as a potent dopamine agonist. Like Apomorphine hydrochloride, it can lower plasma prolactin concentrations in rats. Its prolonged duration of action makes it potentially advantageous for treating conditions like Parkinson's disease, where sustained dopaminergic stimulation is desired.


Lysenyl (Lisuride hydrogen maleate)

Relevance: Similar to Apomorphine hydrochloride, Lysenyl can lower plasma prolactin concentrations in rats, indicating its dopaminergic agonist activity. Both compounds are considered in the context of influencing central dopaminergic receptors.



Ergot Alkaloids

Relevance: Certain ergot alkaloids share a mechanism of action with Apomorphine hydrochloride by stimulating dopamine receptors in the central nervous system. This shared dopaminergic activity makes them relevant in the context of treating conditions like Parkinson's disease.


Ergocornine

Relevance: Ergocornine's dopamine agonist properties are shared with Apomorphine hydrochloride. Both compounds are implicated in influencing central dopaminergic receptors, making them relevant in the context of modulating dopamine-related pathways.


2-Br-α-ergocryptine (CB 154)

Relevance: Like Apomorphine hydrochloride, 2-Br-α-ergocryptine exhibits potent prolactin-inhibiting properties, highlighting its ability to influence dopamine-related pathways. Both compounds share the characteristic of acting as dopamine agonists.


Dopamine

Relevance: Apomorphine hydrochloride acts as a dopamine agonist, meaning it mimics the effects of dopamine by directly stimulating dopamine receptors. [, ] It is used to compensate for dopamine deficiency in conditions like Parkinson's disease. [, ]


Haloperidol

Relevance: In contrast to Apomorphine hydrochloride, which is a dopamine agonist, Haloperidol antagonizes dopamine receptors. This opposing action of Haloperidol highlights the importance of dopamine receptor modulation in conditions like Huntington's chorea, where Apomorphine hydrochloride has shown potential therapeutic benefits.


Sulpiride

Relevance: Sulpiride's action as a dopamine antagonist contrasts with Apomorphine hydrochloride's dopamine agonist activity. This difference highlights the relevance of dopamine receptor modulation in conditions like Huntington's chorea, where both compounds have been investigated for their potential therapeutic effects.


Amphetamine

Relevance: Like Apomorphine hydrochloride, Amphetamine can enhance circling behavior in rats with lesions in specific brain regions. This shared effect, potentially related to their influence on dopamine pathways, makes Amphetamine relevant in studying motor control and basal ganglia function.


Pyrvinium pamoate

Relevance: Pyrvinium pamoate was identified as a potential therapeutic agent for transthyretin amyloidosis (ATTR) in a study that used Apomorphine hydrochloride as a positive control. Though structurally unrelated to Apomorphine hydrochloride, Pyrvinium pamoate demonstrated an ability to disrupt ATTR amyloid fibrils, suggesting a potential for repurposing this drug for ATTR treatment.


Ethidium bromide

Relevance: Ethidium bromide, alongside Apomorphine hydrochloride, was studied for its interaction with the protein S100B. While not directly related to Apomorphine hydrochloride's therapeutic uses, studying Ethidium bromide's binding to S100B provides insights into the protein's structure and potential drug binding sites.



Ascorbic acid

Relevance: Ascorbic acid is often used as an antioxidant in pharmaceutical formulations to prevent the degradation of active ingredients. In the context of Apomorphine hydrochloride, Ascorbic acid has been investigated for its ability to stabilize Apomorphine hydrochloride solutions and prevent its oxidation. [, ]

Source and Classification

Apomorphine was first synthesized in 1871 by German researcher E. L. Mayer through the treatment of morphine with zinc chloride in hydrochloric acid solution . It is classified as an opioid, specifically a morphine derivative, and is recognized for its ability to stimulate dopamine receptors, particularly the D2 subtype . The compound is often used in clinical settings to manage "off" episodes in patients with advanced Parkinson's disease, where traditional dopaminergic therapies become less effective.

Synthesis Analysis

The synthesis of apomorphine hydrochloride can be achieved through several methods, with varying degrees of complexity and yield. One notable method involves a convergent total synthesis utilizing benzyne chemistry, which includes a sequence of transformations that lead to the formation of the aporphine core .

Key Synthesis Steps

Molecular Structure Analysis

Apomorphine hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is C17H17NO2C_{17}H_{17}NO_2, with a molecular weight of approximately 267.32 g/mol .

Structural Features

  • Core Structure: The compound features a tetrahydroisoquinoline structure that is essential for its biological activity.
  • Stereochemistry: Apomorphine exists in multiple stereoisomers, with the (−)-enantiomer being the most pharmacologically active form.
  • Chemical Representation: The IUPAC name for apomorphine is (9R)-10-methyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-3,4-diol .
Chemical Reactions Analysis

Apomorphine hydrochloride participates in various chemical reactions that are significant for its synthesis and application:

  1. Hydrogenation Reactions: These are critical for modifying the molecular structure during synthesis.
  2. Cyclization Reactions: Pschorr cyclization is one method used to form the core structure from simpler precursors .
  3. Decomposition: Apomorphine is known to decompose upon exposure to light and air, leading to color changes (green) due to oxidation processes .
Mechanism of Action

The mechanism of action of apomorphine primarily involves its role as a dopamine receptor agonist:

  • Dopamine Agonism: Apomorphine predominantly activates D2 dopamine receptors in the brain, mimicking the effects of dopamine.
  • Clinical Effects: This activation helps alleviate motor symptoms associated with Parkinson's disease by restoring dopaminergic activity in the basal ganglia .
  • Pharmacokinetics: Apomorphine exhibits rapid absorption when administered subcutaneously, with a bioavailability significantly higher than oral administration due to its ability to cross the blood-brain barrier more effectively when injected.
Physical and Chemical Properties Analysis

Apomorphine hydrochloride exhibits several notable physical and chemical properties:

Key Properties

PropertyValue
Molecular Weight267.32 g/mol
Melting Point155–157 °C
SolubilityPoorly soluble in water
StabilitySensitive to light/air
Applications

Apomorphine hydrochloride has several important applications in medicine:

  1. Parkinson's Disease Treatment: It is primarily used for managing "off" episodes in patients who have advanced stages of Parkinson's disease.
  2. Emetic Agent: It serves as an effective emetic for dogs that have ingested toxic substances like antifreeze.
  3. Potential Use in Erectile Dysfunction: Recent studies have explored its use as a treatment for erectile dysfunction due to its vasodilatory effects on blood vessels .
  4. Research Applications: Ongoing research continues to investigate additional therapeutic uses and mechanisms of action related to dopaminergic signaling.
Historical Development and Synthesis

Origins in Morphine Derivative Chemistry: Early Synthesis and Structural Evolution

Apomorphine hydrochloride’s story begins with morphine acid degradation experiments. In 1845, Finnish chemist Adolf Edvard Arppe first synthesized apomorphine by heating morphine with concentrated sulfuric acid, producing a compound initially termed sulfomorphide due to its sulfur content [1] [7]. This reaction remained poorly characterized until 1869, when Augustus Matthiessen and Charles Romley Alder Wright systematically treated morphine with hydrochloric acid, yielding a crystalline hydrochloride salt they named apomorphine (from Greek apo-, "derived from") [6] [7]. Crucially, they noted its structural distinction from morphine despite the shared origin.

The quest to decipher apomorphine’s molecular architecture culminated in 1902, when Robert Pschorr elucidated its tetracyclic aporphine core [7]. This revealed a rigid dopamine-mimetic scaffold featuring an ortho-catechol moiety critical for dopaminergic activity, fundamentally differentiating it from morphine’s opioid-active phenanthrene backbone [3] [6]. Ironically, this "morphine derivative" lacked morphine’s narcotic properties or affinity for opioid receptors [1].

Table 1: Key Structural Features of Apomorphine vs. Morphine

FeatureApomorphineMorphine
Core StructureTetracyclic aporphinePentacyclic phenanthrene
Functional GroupsOrtho-catechol, tertiary aminePhenol, allylic alcohol, amine
Bioactivity TargetDopamine receptorsOpioid receptors
Synthetic OriginAcid-catalyzed morphine rearrangementDirect plant extraction

Anthropological evidence suggests apomorphine-like alkaloids existed long before laboratory synthesis. Ritual use of Nymphaea caerulea (Egypt) and Nymphaea ampla (Mesoamerica) in shamanic ceremonies hints at empirical knowledge of their psychoactive aporphines, though apomorphine itself was not isolated from these plants until modern analyses [2].

Key Milestones in Pharmacological Recognition: From Emetic to Dopaminergic Agonist

Initially, apomorphine’s potent emetic properties dominated clinical interest. By 1869, studies by Luther Gee demonstrated reliable vomiting induction in dogs and humans via stimulation of the medulla’s chemoreceptor trigger zone [5] [7]. This led to veterinary and human applications for gastric decontamination. Concurrently, physicians observed paradoxical sedative-excitatory effects: low doses caused lethargy, while high doses induced stereotypic movements, presaging its dopamine receptor affinity [2] [5].

The pivotal shift toward neurological application began in 1884 when French physician Alfred Weil proposed apomorphine for tremor disorders, though clinical validation lagged [5]. In 1951, Robert Schwab documented dramatic but transient anti-parkinsonian effects in patients receiving subcutaneous apomorphine, though nausea limited utility [1] [5]. The critical breakthrough came in 1979, when Corsini et al. combined apomorphine with domperidone, a peripheral dopamine antagonist blocking emesis without central interference [1] [5]. This enabled reliable use for Parkinson’s "off" episodes, confirmed by Stibe et al.’s 1987 infusion studies [5].

Table 2: Pharmacological Milestones in Apomorphine Development

YearResearcher(s)Discovery/InnovationImpact
1869GeeEmetic action in humans/dogsAdopted for poisoning treatment
1884WeilProposed use for "shakes" (PD/chorea)First link to movement disorders
1951Schwab et al.Anti-parkinsonian efficacy (single-dose injections)Renewed neurological interest
1967Ernst, Andén et al.Dopamine receptor agonism mechanismRationale for PD application
1979Corsini et al.Domperidone co-administration protocolEnabled tolerable chronic use
2004FDAApproval of Apokyn® for PD "off" episodesClinical standardization

Pharmacological understanding evolved with Arvid Carlsson’s dopamine neurotransmission work. By 1967, Andén et al. and Ernst confirmed apomorphine as a non-selective dopamine agonist (D1/D2-like receptors), explaining both its motor benefits in Parkinson’s and its emetic side effects [1] [5]. Structural studies highlighted its "rigid dopamine" conformation, allowing precise receptor engagement unlike flexible endogenous dopamine [3] [4].

Evolution of Industrial Synthesis Techniques: Challenges in Stability and Stereochemical Control

Industrial apomorphine production confronts intrinsic instability and stereochemical complexity. Early synthesis via morphine acid rearrangement faced hurdles:

  • Oxidative Degradation: The catechol group oxidizes readily upon air/light exposure, turning solutions green and losing potency [6] [7].
  • Racemization Risk: Natural (-)-R-apomorphine is the active enantiomer; harsh conditions promote racemization to inactive forms [7].
  • Byproduct Formation: Overheating generates toxic side products like apomorphine dimers [7].

These issues necessitated specialized industrial approaches:

  • Hydrochloride Hemihydrate Stabilization: Converting the free base to crystalline apomorphine hydrochloride hemihydrate (CAS 41372-20-7) improved shelf-life. Its controlled hydration state minimizes oxidation during storage [6] [7].
  • Catalytic Rearrangement Optimization: Modern processes use phosphoric or polyphosphoric acids under inert atmospheres at 100–140°C, minimizing decomposition versus older sulfuric/hydrochloric acid methods [7].
  • Stereoselective Total Synthesis: To bypass morphine sourcing, Neumeyer et al. developed asymmetric syntheses from precursors like thebaine (1981), enabling enantiopure (-)-R-apomorphine production [6] [7]. Recent advances employ chiral catalysts for stereochemical control during aporphine ring formation [7].

Table 3: Industrial Synthesis Methods for Apomorphine Hydrochloride

MethodKey FeaturesAdvantagesLimitations
Morphine RearrangementHCl/H₃PO₄ catalysis, 120–140°C, inert atmosphereScalable, cost-effectiveRequires opioid precursor; impurity control
Total Synthesis (e.g., Neumeyer)Thebaine derivatization, chiral resolutionIndependent of morphine; enantiopure productMulti-step; lower yield (~15%)
Catalytic AsymmetricChiral Pd-catalysts, intramolecular C–N couplingHigh stereoselectivity; fewer stepsEmerging technology; complex catalyst design

Continuous manufacturing innovations now address crystallization hazards during purification. Lyophilization (freeze-drying) under vacuum produces stable, sterile powders for parenteral formulations, replacing early precipitation techniques that risked polymorphic instability [7].

Concluding Remarks

Apomorphine hydrochloride’s journey—from a serendipitous morphine rearrangement product to a targeted neurological therapeutic—underscores how analytical chemistry, pharmacological insight, and process engineering converge to overcome molecular challenges. Its synthesis evolution, marked by stabilization of a labile catechol scaffold and stereochemical precision, exemplifies pharmaceutical development driven by structural understanding.

Properties

CAS Number

314-19-2

Product Name

Apomorphine hydrochloride

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1

InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N

SMILES

[H+].[H+].CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.[Cl-].[Cl-]

Solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/
Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether
Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies
In water, 1.66X10+4 mg/L at 16 °C
5.10e-01 g/L

Synonyms

Apokinon
Apomorphin Teclapharm
Apomorphin-Teclapharm
Apomorphine
Apomorphine Chloride
Apomorphine Hydrochloride
Apomorphine Hydrochloride Anhydrous
Apomorphine Hydrochloride, Anhydrous
Apomorphine Hydrochloride, Hemihydrate
Britaject

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.